4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid is a synthetic organic compound recognized for its diverse applications in medicinal chemistry and materials science. This compound features a cyclohexane ring with a carboxylic acid group and a pyrazole moiety linked through a propanamido group, making it a versatile molecule for various chemical modifications and biological interactions. Its unique structure allows for potential therapeutic uses and the development of new materials .
4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid is classified as an organic compound, specifically an amino acid derivative due to the presence of both amine and carboxylic acid functional groups. Its structural characteristics categorize it within the realm of heterocyclic compounds because of the pyrazole ring.
The synthesis of 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and the concentration of reactants. The use of coupling agents enhances the efficiency of the amidation process, promoting higher yields of the target compound.
The molecular formula for 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid is C13H19N3O3. The structure features:
The InChI code for this compound is InChI=1S/C13H19N3O3/c1-9(16-8-2-7-14-16)12(17)15-11-5-3-10(4-6-11)13(18)19/h2,7-11H,3-6H2,1H3,(H,15,17)(H,18,19)
. This data provides insight into its molecular connectivity and stereochemistry.
4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid can undergo several chemical reactions:
These reactions are typically facilitated by specific reagents under controlled conditions to ensure selective transformations without unwanted side reactions.
The mechanism of action for 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid varies based on its application:
This compound is typically encountered as a powder with a purity level around 95%. Its melting point and boiling point are not explicitly documented but can be inferred based on similar compounds in its class.
The presence of functional groups such as carboxylic acids and amides contributes to its solubility in polar solvents while maintaining hydrophobic characteristics due to the cyclohexane ring. It exhibits moderate reactivity typical of amino acids and heterocyclic compounds .
4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid has several potential applications:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: